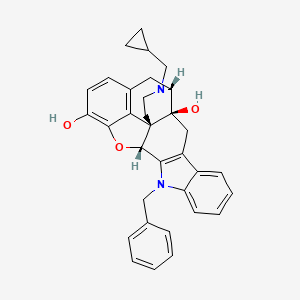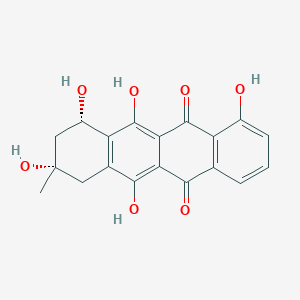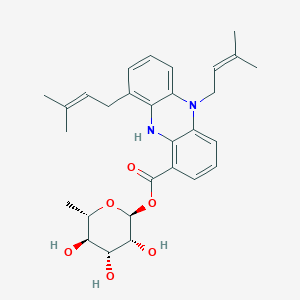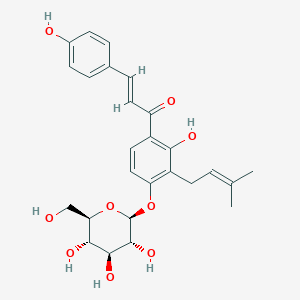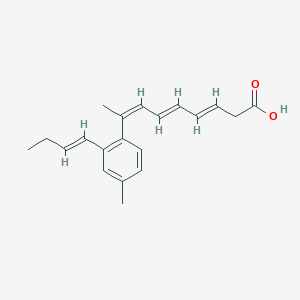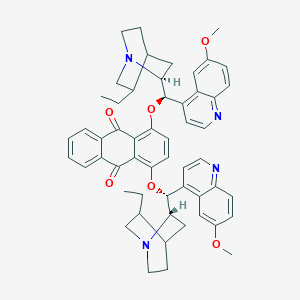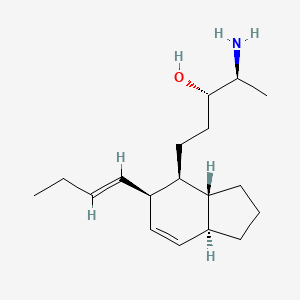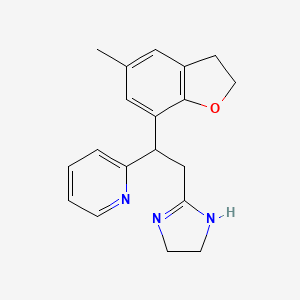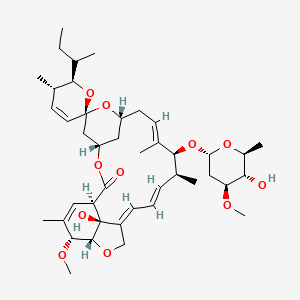
Avermectin A1a monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin A1a monosaccharide is a glycoside.
Applications De Recherche Scientifique
Biosynthesis Studies
Avermectin A1a monosaccharide has been studied for its role in the biosynthesis of avermectins. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, including A1a, and their monosaccharides, contributing to understanding the avermectin biosynthetic pathway (Chen & Inamine, 1989).
Gene Cluster Exploration
In the field of genetic research, Deng et al. (2017) explored the heterologous expression of the Avermectins biosynthetic gene cluster, including A1a. This study provides insights into the potential for creating novel Avermectin derivatives through gene manipulation (Deng et al., 2017).
Biosynthetic Pathway Elucidation
Tang et al. (2020) focused on the biosynthesis of TDP-β-l-oleandrose in Avermectin, elucidating key enzymatic roles in the pathway. This research adds to the understanding of how this compound is involved in the broader biosynthetic process (Tang et al., 2020).
Molecular Characterization
Further molecular characterization of the avermectin biosynthesis was conducted by Zhang et al. (2006). They characterized AveBI glycosyltransferase, which plays a role in the biosynthesis of avermectin and its derivatives, including A1a monosaccharide (Zhang et al., 2006).
Structural Studies
Brady et al. (2014) developed a stereodivergent approach to synthesize the spiroketal fragment of avermectins, including A1a, highlighting the structural complexity and synthesis challenges of these compounds (Brady et al., 2014).
Regulatory Gene Research
Kitani et al. (2009) explored the regulation of avermectin biosynthesis through the study of the aveR gene, demonstrating its crucial role in the production of avermectins including A1a (Kitani et al., 2009).
Propriétés
Formule moléculaire |
C42H62O11 |
|---|---|
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1 |
Clé InChI |
UFXJUDTUTIFNOY-DXLDPMLMSA-N |
SMILES isomérique |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


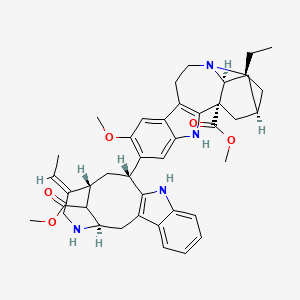
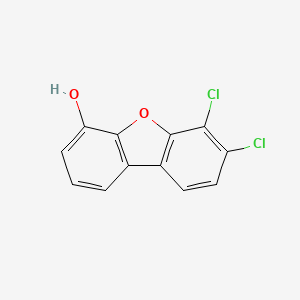
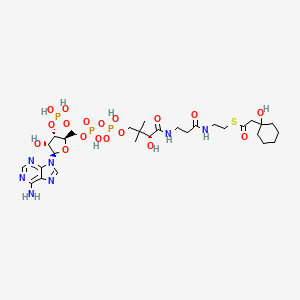
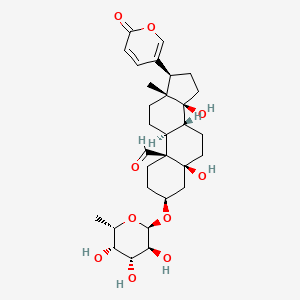
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)
